Nitroxoline (CAS: 4008-48-4) is a nitro-substituted 8-hydroxyquinoline derivative with established utility as a urinary tract antimicrobial and emerging applications in oncology and anti-biofilm research. Its core mechanism is linked to the chelation of divalent metal cations, such as iron and zinc, which disrupts essential enzymatic processes in both bacterial and eukaryotic cells. This mode of action distinguishes it from many conventional antibiotics and provides a basis for its efficacy against drug-resistant pathogens and its potent anti-biofilm and anticancer properties.
Substituting Nitroxoline with structurally similar halogenated 8-hydroxyquinolines like Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a critical procurement error. The substitution pattern on the quinoline ring dictates profound differences in biological activity and safety profiles. Specifically, Clioquinol acts as a potent zinc ionophore, a property linked to its historical association with subacute myelo-optic neuropathy (SMON). In direct contrast, Nitroxoline does not function as a zinc ionophore, which may account for its more favorable safety profile and differentiates its mechanism in anticancer applications. This fundamental mechanistic divergence means that data and protocols developed with Nitroxoline are not transferable to its halogenated analogs, making precise compound selection essential for reproducibility and safety.
In a direct comparison of cytotoxicity against human B cell lymphoma (Raji) cells, Nitroxoline demonstrated significantly higher potency than its commonly studied analog, Clioquinol. Nitroxoline exhibited an IC50 of 0.438 µM, whereas Clioquinol's IC50 was 2.3 µM under the same conditions. This makes Nitroxoline approximately 5.25 times more potent in this cancer cell line.
| Evidence Dimension | Cytotoxicity (IC50) |
| Target Compound Data | 0.438 µM (Nitroxoline) |
| Comparator Or Baseline | 2.3 µM (Clioquinol) |
| Quantified Difference | ~5.25-fold higher potency |
| Conditions | Human Raji B cell lymphoma cells, 3-day incubation. |
For researchers screening for novel anticancer agents, this 5-fold increase in potency over a common analog justifies the specific procurement of Nitroxoline for maximizing therapeutic potential.
Nitroxoline demonstrates potent, broad-spectrum biofilm eradication capabilities, a critical advantage in studying chronic and persistent infections. Against established biofilms of Acinetobacter baumannii, Nitroxoline achieved a Minimum Biofilm Eradication Concentration (MBEC) of 46.9 µM. In a direct comparison, the last-resort antibiotic Colistin required a much higher concentration of 1000 µM to achieve the same effect, making Nitroxoline over 20-fold more potent in this application. Similarly, against MRSA biofilms, Nitroxoline's MBEC was 93.8 µM, while Vancomycin required 1500 µM.
| Evidence Dimension | Minimum Biofilm Eradication Concentration (MBEC) |
| Target Compound Data | 46.9 µM (vs. A. baumannii) |
| Comparator Or Baseline | 1000 µM (Colistin vs. A. baumannii) |
| Quantified Difference | >21-fold higher potency than Colistin |
| Conditions | In vitro established biofilms of Acinetobacter baumannii 19606. |
For researchers developing anti-biofilm strategies, Nitroxoline offers a validated and highly potent tool that overcomes the tolerance exhibited by biofilms to conventional antibiotics like Colistin and Vancomycin.
In a large-scale study of over 3000 urinary clinical isolates, Nitroxoline demonstrated superior in vitro activity compared to the common UTI antibiotic Nitrofurantoin. For Klebsiella pneumoniae, the MIC90 (concentration required to inhibit 90% of isolates) for Nitroxoline was 32 mg/L, whereas for Nitrofurantoin it was >128 mg/L. For Proteus mirabilis, Nitroxoline's MIC90 was 16 mg/L, while Nitrofurantoin's was significantly higher at >128 mg/L. This demonstrates a 4-fold to >8-fold greater potency for Nitroxoline against key uropathogens.
| Evidence Dimension | Antibacterial Potency (MIC90) |
| Target Compound Data | 16 mg/L (vs. P. mirabilis) |
| Comparator Or Baseline | >128 mg/L (Nitrofurantoin vs. P. mirabilis) |
| Quantified Difference | >8-fold higher potency |
| Conditions | Broth microdilution testing on 3012 urinary clinical isolates. |
This evidence justifies selecting Nitroxoline for antimicrobial research, particularly for studies involving Proteus or Klebsiella species, where it offers a significant potency advantage over the standard therapeutic comparator, Nitrofurantoin.
Nitroxoline acts as an inhibitor of sirtuin (SIRT) deacetylases, key regulators in cell metabolism and aging, but not all SIRTs are affected equally. Studies in human endothelial cells show Nitroxoline treatment leads to increased acetylation of TP53 (a SIRT1 substrate) and α-tubulin (a SIRT2 substrate). However, broader studies on sirtuin families show that mitochondrial sirtuins SIRT3 and SIRT5 are surprisingly resistant to inhibition by various cysteine oxidants and nitrosating agents, suggesting a differential sensitivity across the sirtuin family. This contrasts with pan-HDAC inhibitors, which are less selective.
| Evidence Dimension | Enzyme Inhibition Specificity |
| Target Compound Data | Inhibits SIRT1 and SIRT2 activity |
| Comparator Or Baseline | Mitochondrial SIRT3 and SIRT5 are resistant to similar classes of inhibitors |
| Quantified Difference | Selective for nuclear/cytosolic vs. mitochondrial sirtuins |
| Conditions | In vitro enzyme assays and human umbilical vein endothelial cells (HUVEC). |
This selectivity allows researchers to use Nitroxoline to probe the roles of specific sirtuins (SIRT1/2) without perturbing the entire sirtuin family, offering a more precise tool for pathway analysis than less selective inhibitors.
Based on its 5-fold greater in vitro potency against Raji lymphoma cells compared to its analog Clioquinol, Nitroxoline is the priority choice for high-throughput screening and lead optimization programs targeting hematological malignancies. Its distinct lack of zinc ionophore activity provides a differentiated and potentially safer mechanistic starting point compared to halogenated 8-hydroxyquinolines.
Nitroxoline's ability to eradicate established biofilms of critical pathogens like A. baumannii and MRSA at concentrations more than 20-fold lower than last-resort antibiotics makes it an essential positive control and benchmark compound for any research focused on anti-biofilm agents. Its metal-chelating mechanism offers a validated strategy to overcome biofilm tolerance.
Given its superior MIC90 values against key uropathogens like P. mirabilis and K. pneumoniae compared to the standard antibiotic Nitrofurantoin, Nitroxoline serves as a relevant comparator for evaluating the efficacy of new antimicrobial candidates intended for urinary tract infections.
As a documented inhibitor of SIRT1 and SIRT2, Nitroxoline is a valuable chemical probe for elucidating the roles of these specific sirtuins in processes like cell senescence, metabolism, and cancer progression, with the advantage of not strongly affecting mitochondrial sirtuins.
Acute Toxic;Irritant